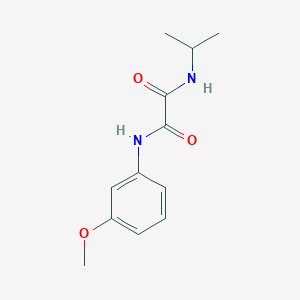

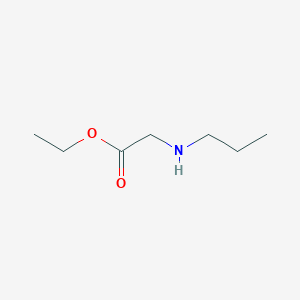

N-(3-methoxyphenyl)-N'-propan-2-yloxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(3-methoxyphenyl)-N’-propan-2-yloxamide” is a chemical compound with the molecular formula C16H17NO2 and a molecular weight of 255.3117 . It is also known as Propanamide, N-(3-methoxyphenyl)-3-phenyl .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of metal complexes derived from (N-(3-methoxyphenyl)-2-[(2E)-3-phenylprop-2-enoyl] hydrazinecarboxamide has been described . Another example is the preparation of 7-hydroxy-3,4-dihydroquinolinone, which involves reacting N-(3-methoxyphenyl)-3-chloropropionamide with a Lewis acid .Molecular Structure Analysis

The molecular structure of “N-(3-methoxyphenyl)-N’-propan-2-yloxamide” can be analyzed using various physicochemical and spectral tools such as FTIR, UV-Visible, 1H NMR, LC-Mass, P-XRD, and TGA-DTC . These studies show that the ligand coordinates to the 3d metal ions in a bidentate manner .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3-methoxyphenyl)-N’-propan-2-yloxamide” can be analyzed using various techniques. For instance, the electron density distribution of a similar compound, (Z)-3-N-(ethyl)-2-N '-(3-methoxyphenyl imino) thiazolidine-4-one, was determined by single-crystal X-ray refinements .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

Research on propanone derivatives, closely related to the structure of N-(3-methoxyphenyl)-N'-propan-2-yloxamide, has demonstrated their effectiveness as corrosion inhibitors. These compounds are capable of forming a protective layer on metal surfaces, thereby significantly reducing corrosion rates in acidic environments. Such inhibitors are crucial for extending the lifespan of metal components in industrial applications (Olasunkanmi & Ebenso, 2019).

Antioxidant and Anticancer Activity

Derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have been synthesized and evaluated for their antioxidant and anticancer activities. Some of these novel compounds exhibited significant antioxidant activities, comparable or superior to known antioxidants like ascorbic acid. Additionally, their anticancer properties were tested against various human cancer cell lines, revealing promising cytotoxic effects that could lead to the development of new anticancer drugs (Tumosienė et al., 2020).

Nonlinear Optical Properties

Chalcone derivatives, which share structural features with N-(3-methoxyphenyl)-N'-propan-2-yloxamide, have been investigated for their nonlinear optical properties. These studies are essential for developing new materials for photonic and optoelectronic applications, such as optical limiters, switches, and modulators. Theoretical and experimental analyses have highlighted the potential of these compounds in enhancing the performance of optical devices (Mathew et al., 2019).

Antibiofouling Nanofiltration Membranes

In the field of water treatment, the development of antibiofouling nanofiltration membranes is crucial for ensuring clean and safe water. Research into siloxane monomers, similar in reactivity to the compound of interest, has led to the creation of hybrid nanofiltration membranes. These membranes exhibit low biofouling, high thermal and mechanical stability, and efficient water desalination capabilities, marking significant progress in water purification technology (Singh et al., 2012).

Safety and Hazards

Zukünftige Richtungen

The future directions for the study of “N-(3-methoxyphenyl)-N’-propan-2-yloxamide” and similar compounds could involve further exploration of their synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. For instance, flow biocatalysis has emerged as a tool to boost the potential of enzymatic reactions towards more automated, sustainable, and generally efficient synthetic processes .

Eigenschaften

IUPAC Name |

N-(3-methoxyphenyl)-N'-propan-2-yloxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-8(2)13-11(15)12(16)14-9-5-4-6-10(7-9)17-3/h4-8H,1-3H3,(H,13,15)(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVLLYKAEQUPOAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C(=O)NC1=CC(=CC=C1)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methoxyphenyl)-N'-propan-2-yloxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(8-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-phenylacetamide](/img/structure/B2773849.png)

![[2-(Methylsulfonimidoyl)phenyl]methanamine;dihydrochloride](/img/structure/B2773852.png)

![tert-butyl (1S,6Z,8R)-10-oxo-9-azabicyclo[6.2.0]dec-6-ene-9-carboxylate](/img/structure/B2773860.png)

![(3E)-3-{[(4-methoxybenzyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2773862.png)